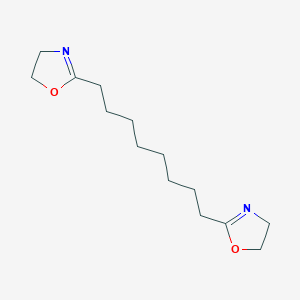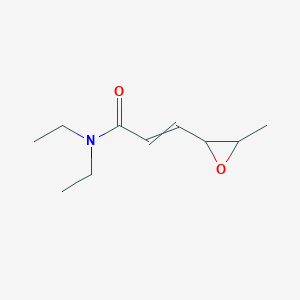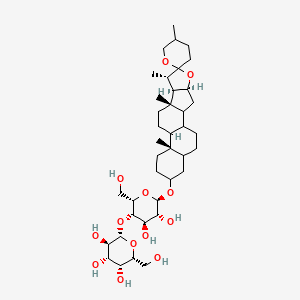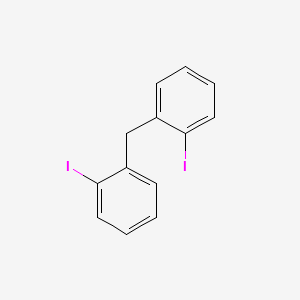
Di(2-iodophenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(2-iodophenyl)methane is an organoiodine compound characterized by the presence of two iodine atoms attached to a benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(2-iodophenyl)methane can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl chloride with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Di(2-iodophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di(2-iodophenyl)methanol using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.
Substitution: The iodine atoms in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium iodide in acetone for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Di(2-iodophenyl)methanol.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
Di(2-iodophenyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of di(2-iodophenyl)methane involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Diiodomethane: A related compound with two iodine atoms attached to a methylene group.
Iodoform: Contains three iodine atoms attached to a single carbon atom.
Methyl iodide: A simpler compound with one iodine atom attached to a methyl group.
Uniqueness: Di(2-iodophenyl)methane is unique due to the presence of two iodine atoms attached to a benzene ring through a methylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications in various fields of research.
Properties
CAS No. |
38059-15-3 |
|---|---|
Molecular Formula |
C13H10I2 |
Molecular Weight |
420.03 g/mol |
IUPAC Name |
1-iodo-2-[(2-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
InChI Key |
IXBZZPDYOUYBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




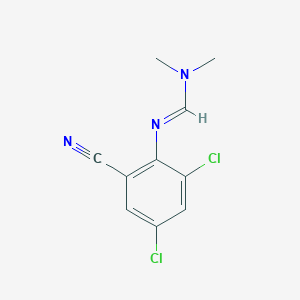
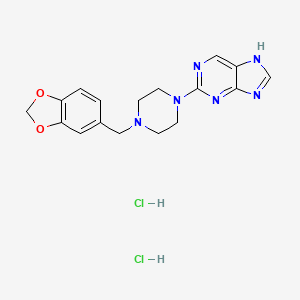
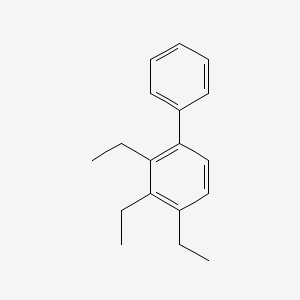
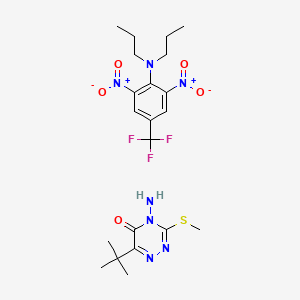
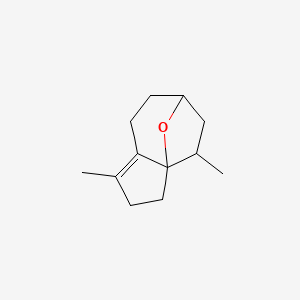
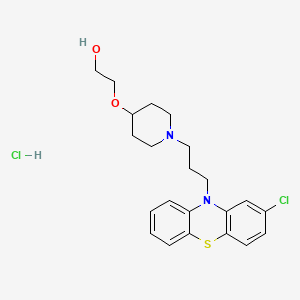
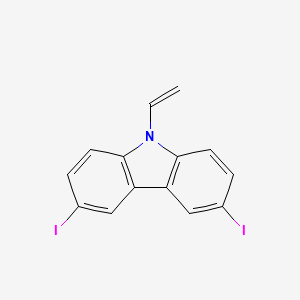
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

